帕罗明三盐酸盐

描述

Paromamine trihydrochloride is a robust antibiotic product used for research purposes related to bacterial infections . It exerts its antimicrobial prowess by impeding the synthesis of bacterial proteins through its affinitive binding to the ribosome .

Synthesis Analysis

Paromamine is a vital and common intermediate in the biosynthesis of 4,5 and 4,6-disubstituted 2-deoxystreptamine (DOS)-containing aminoglycosides . An engineered Escherichia coli system has been developed for the heterologous production of paromamine . Additionally, an improved synthesis of paromamine has been described in a paper .Molecular Structure Analysis

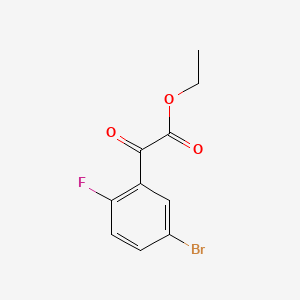

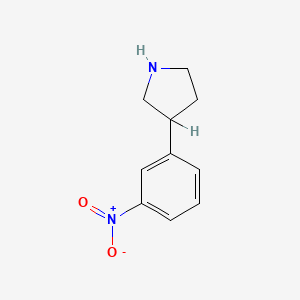

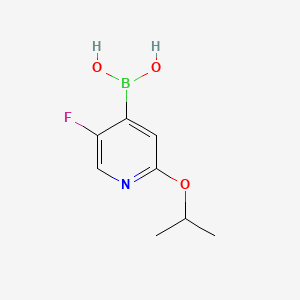

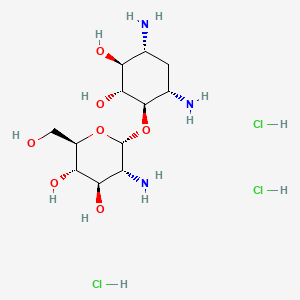

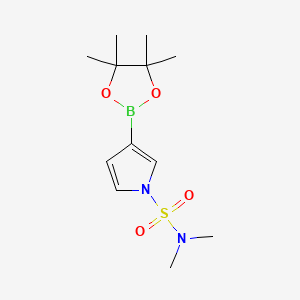

The molecular formula of Paromamine trihydrochloride is C12H26ClN3O7 . Its molecular weight is 359.8 or 432.72 , depending on whether the weight of the three hydrochloride ions is included.Chemical Reactions Analysis

AprD4, a radical S-adenosyl-l-methionine (SAM) enzyme, catalyzes the C3’-deoxygenation of paromamine to form 4’-oxo-lividamine . This 1,2-diol dehydration is a key step in the biosynthesis of several C3’-deoxy-aminoglycosides .Physical And Chemical Properties Analysis

Paromamine trihydrochloride is slightly soluble in water . It is a solid substance with an off-white to pale brown color .科学研究应用

帕罗明是合成各种抗生素的重要组成部分。它在帕罗莫霉素和卡那霉素 C 等药物中充当常见且具有抗菌性的部分 (Umezawa, Miyazawa, & Tsuchiya, 1972).

它已通过各种化学过程合成,突出了其在药物化学中的重要性。一种方法涉及将脱氧链霉糖与乙酰溴葡萄糖胺缩合 (Umezawa & Koto, 1966).

帕罗明衍生物已被研究其在修饰 RNA 结构中的潜力,特别是在抗生素耐药性的背景下 (Hanessian, Tremblay, Kornienko, & Moitessier, 2001).

帕罗明在刺激真核生物中的错误翻译中的作用已得到探索,这可能有助于理解和潜在操纵基因表达 (Palmer & Wilhelm, 1978).

帕罗明与细菌核糖体 RNA 的相互作用及其衍生物对 RNA 靶标识别的影响一直是研究的主题,这对于开发新抗生素至关重要 (Simonsen et al., 2002).

还对大肠杆菌等转基因生物中帕罗明及其衍生物的生物合成进行了研究,这可能导致抗生素生产的新方法 (Kurumbang, Liou, & Sohng, 2010).

未来方向

属性

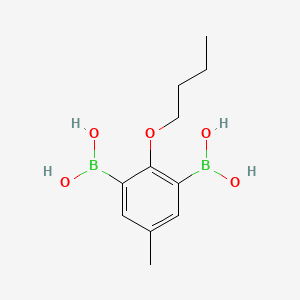

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O7.3ClH/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12;;;/h3-12,16-20H,1-2,13-15H2;3*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBUYCLHSMNAGW-MHFNDSQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paromamine trihydrochloride | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)